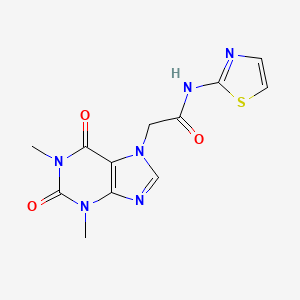
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide
描述
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H12N6O3S and its molecular weight is 320.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(1,3-thiazol-2-yl)acetamide belongs to a class of purine derivatives that have garnered attention for their potential biological activities, particularly in the realm of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C13H12N4O3S
- Molecular Weight : 296.33 g/mol
- CAS Number : 1638250-96-0
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of purine compounds can inhibit the proliferation of cancer cells by inducing apoptosis. The compound's structure suggests potential interactions with key cellular pathways involved in cell survival and growth.
- Apoptosis Induction : The compound has been observed to increase the Bax/Bcl-2 ratio in treated cells, leading to enhanced apoptosis. This is significant in cancer therapy as it targets malignant cells while sparing normal cells .
- Modulation of Signaling Pathways : The inhibition of phosphorylated Akt protein expression suggests a role in modulating the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Antitumor Activity
A series of studies have evaluated the antitumor effects of various derivatives related to this compound:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| H460 (NSCLC) | 5.93 ± 0.97 | Induces apoptosis via Bax/Bcl-2 modulation |
| A549 (NSCLC) | 6.76 ± 0.25 | Inhibition of Akt phosphorylation |
| MCF-7 (Breast) | Not Sensitive | Lower efficacy compared to NSCLC lines |
These findings indicate that the compound exhibits significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines while demonstrating lower efficacy against breast cancer cell lines .
Case Studies
- Study on NSCLC Cell Lines : In a controlled study involving H460 and A549 cells treated with varying concentrations of the compound, a clear dose-dependent response was observed with significant apoptosis noted at higher concentrations (15 μM). Flow cytometry analysis confirmed increased apoptotic rates correlating with treatment dosage .
- Comparative Analysis with Other Derivatives : A comparative study involving multiple theophylline derivatives indicated that while many showed some level of antitumor activity, this specific compound demonstrated superior efficacy against NSCLC lines compared to others tested .
科学研究应用
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. It has been studied for its effects on various types of cancer, including:
- Non-Small Cell Lung Cancer (NSCLC) : The compound has shown efficacy in reducing tumor growth through the modulation of specific signaling pathways related to cell proliferation and apoptosis .
- Triple-Negative Breast Cancer (TNBC) : Its ability to inhibit cancer cell migration and invasion makes it a candidate for TNBC treatment .
Antiviral Properties
The compound has demonstrated antiviral activity against several viruses. Studies suggest that it may inhibit viral replication by interfering with viral enzymes or host cell pathways essential for viral life cycles .
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce inflammatory markers in various cell lines. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
属性
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3S/c1-16-9-8(10(20)17(2)12(16)21)18(6-14-9)5-7(19)15-11-13-3-4-22-11/h3-4,6H,5H2,1-2H3,(H,13,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFJBRVMBXDSLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328826 | |
| Record name | 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822478 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314042-97-2 | |
| Record name | 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901328826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















